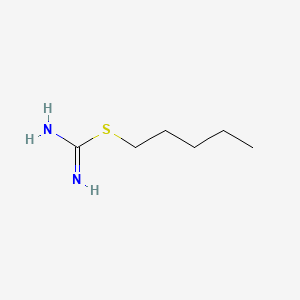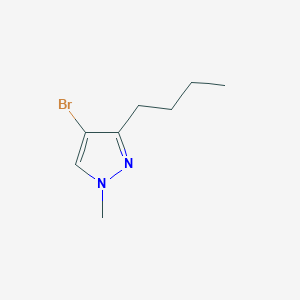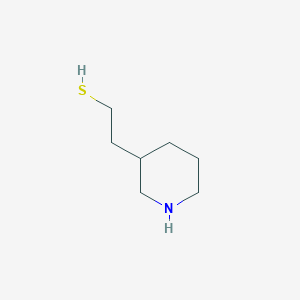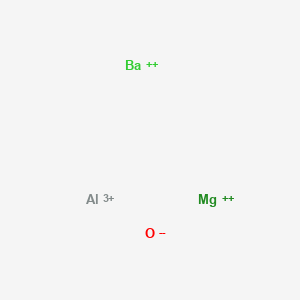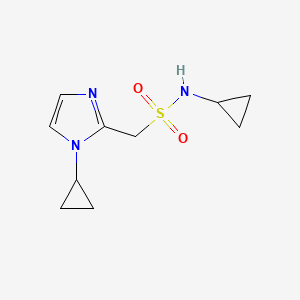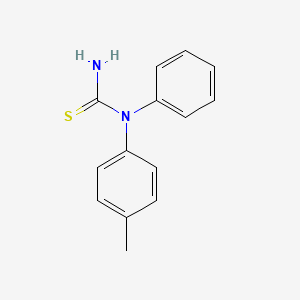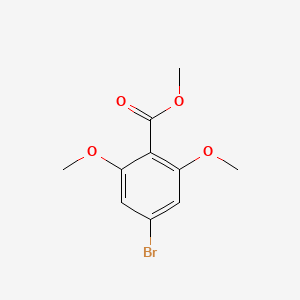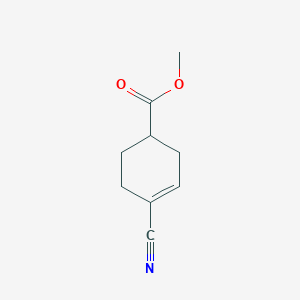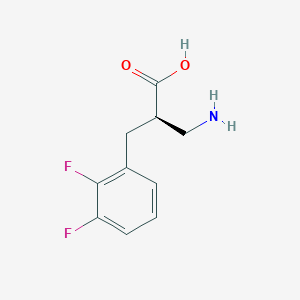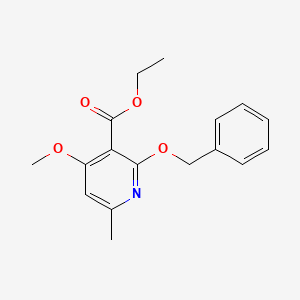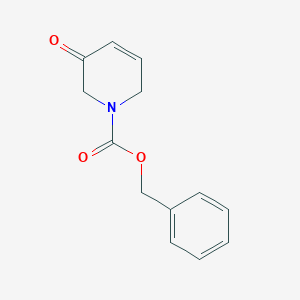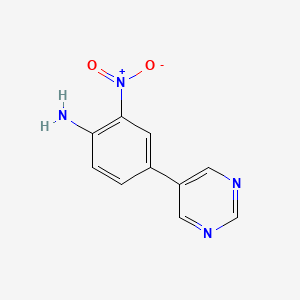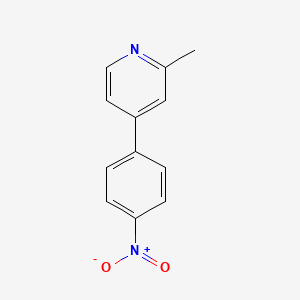
Pyridine, 2-methyl-4-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-methyl-4-(4-nitrophenyl)- is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitrophenyl group at the 4-position. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-methyl-4-(4-nitrophenyl)- typically involves the nitration of 2-methyl-4-phenylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of Pyridine, 2-methyl-4-(4-nitrophenyl)- can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the risk of uncontrolled exothermic reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-methyl-4-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Hydrogen peroxide or other oxidizing agents.
Substitution: Bromine or chlorine in the presence of a catalyst.
Major Products Formed
Reduction: 2-methyl-4-(4-aminophenyl)pyridine.
Oxidation: Pyridine N-oxide derivatives.
Substitution: Halogenated derivatives of Pyridine, 2-methyl-4-(4-nitrophenyl)-.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-methyl-4-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 2-methyl-4-(4-nitrophenyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution reactions also allows it to modify biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 4-(4-nitrophenyl)-: Lacks the methyl group at the 2-position.
Pyridine, 2-methyl-4-(4-aminophenyl)-: The nitro group is reduced to an amino group.
Pyridine, 2-methyl-4-(4-chlorophenyl)-: The nitro group is substituted with a chlorine atom.
Uniqueness
Pyridine, 2-methyl-4-(4-nitrophenyl)- is unique due to the presence of both a methyl group and a nitrophenyl group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
55218-69-4 |
|---|---|
Molekularformel |
C12H10N2O2 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
2-methyl-4-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-8-11(6-7-13-9)10-2-4-12(5-3-10)14(15)16/h2-8H,1H3 |
InChI-Schlüssel |
AYTGWDJKOUDXKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


